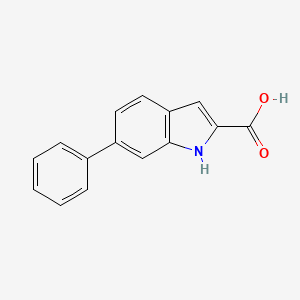![molecular formula C7H15NS B3133092 2-[(Methylsulfanyl)methyl]piperidine CAS No. 383127-99-9](/img/structure/B3133092.png)
2-[(Methylsulfanyl)methyl]piperidine
Übersicht
Beschreibung
2-[(Methylsulfanyl)methyl]piperidine, also known as 2-MMP, is a cyclic sulfonamide derivative of piperidine. It is a colorless, water-soluble organic compound with a molecular weight of 156.21 g/mol. 2-MMP has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In particular, its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in detail.
Wissenschaftliche Forschungsanwendungen
2-[(Methylsulfanyl)methyl]piperidine has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In particular, it has been used as a building block for the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines. Furthermore, it has been studied for its potential applications in the fields of drug delivery, gene expression, and enzyme inhibition.
Wirkmechanismus
2-[(Methylsulfanyl)methyl]piperidine has been shown to interact with a variety of biological targets, including enzymes, receptors, and transporters. It has been found to inhibit the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. It has also been found to interact with receptors and transporters involved in the regulation of cell signaling, cell growth, and cell differentiation. Furthermore, it has been found to bind to and activate a variety of transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-[(Methylsulfanyl)methyl]piperidine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. It has also been found to modulate the activity of receptors and transporters involved in the regulation of cell signaling, cell growth, and cell differentiation. Furthermore, it has been found to regulate the expression of a variety of genes involved in the regulation of cell cycle progression, apoptosis, and cell migration.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(Methylsulfanyl)methyl]piperidine has several advantages for use in laboratory experiments. It is a simple, efficient, and cost-effective synthesis method. It has a wide range of applications in medicinal chemistry, organic synthesis, and biochemistry. It is also a highly potent compound with a wide range of biological targets. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and may react with other compounds in the reaction mixture. Furthermore, it may cause toxicity if used in large amounts.
Zukünftige Richtungen
2-[(Methylsulfanyl)methyl]piperidine has a wide range of potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In the future, it could be used as a building block for the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents. It could also be used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines. Furthermore, it could be studied for its potential applications in the fields of drug delivery, gene expression, and enzyme inhibition. Additionally, it could be used to develop new methods for the synthesis of biologically active compounds and to explore the mechanism of action of various drugs.
Eigenschaften
IUPAC Name |
2-(methylsulfanylmethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOYFGGZHVMPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Methylsulfanyl)methyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)

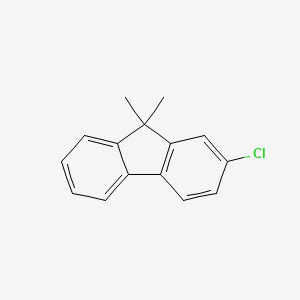


![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)
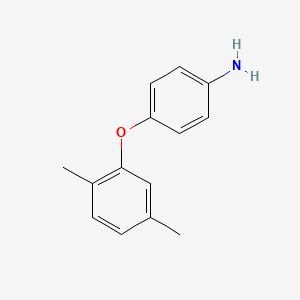
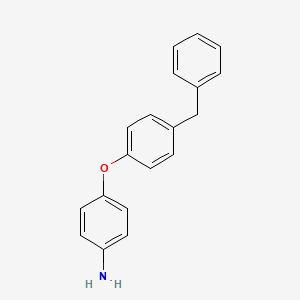
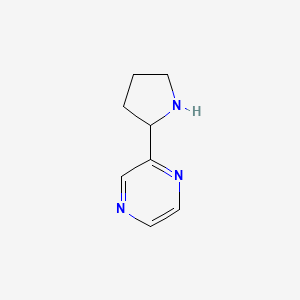
![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)
![2-[3-(Trifluoromethyl)phenyl]azepane](/img/structure/B3133119.png)

